(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol
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Overview
Description
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a pyridinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chloro group may participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-(difluoromethyl)-5-(trifluoromethoxy)-3-pyridinyl)methanol: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethoxy group.
(6-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methanol: This compound features a phenyl group in place of the pyridinylmethanol moiety.
Uniqueness
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H5ClF3NO2 |
---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
[6-chloro-5-(trifluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-5(14-7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
InChI Key |
VSOUIOLQKZTUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)OC(F)(F)F |
Origin of Product |
United States |
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